molecular formula C12H10NO4- B12360993 1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester

1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester

Cat. No.: B12360993
M. Wt: 232.21 g/mol
InChI Key: CAVYPAYXEMVXMS-UHFFFAOYSA-M
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Description

1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of carboxylic acid groups at positions 2 and 5, along with an ethyl ester group, makes this compound unique and of interest in various fields of research.

Preparation Methods

The synthesis of 1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester can be achieved through several synthetic routes One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole coreIndustrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Esterification and Hydrolysis: The ethyl ester group can undergo esterification to form different esters or hydrolysis to revert to the carboxylic acid form.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials, dyes, and catalysts due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester involves its interaction with various molecular targets and pathways. The indole core can bind to specific receptors or enzymes, modulating their activity. The carboxylic acid and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester can be compared with other indole derivatives such as:

    1H-Indole-2-carboxylic acid, ethyl ester: Lacks the additional carboxylic acid group at position 5, which may affect its reactivity and biological activity.

    1H-Indole-3-carboxylic acid: Has a carboxylic acid group at position 3 instead of 2 and 5, leading to different chemical and biological properties.

    1H-Indole-2,3-dicarboxylic acid: Contains carboxylic acid groups at positions 2 and 3, offering a different substitution pattern compared to the 2,5-dicarboxylic acid derivative.

Properties

Molecular Formula

C12H10NO4-

Molecular Weight

232.21 g/mol

IUPAC Name

2-ethoxycarbonyl-1H-indole-5-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)10-6-8-5-7(11(14)15)3-4-9(8)13-10/h3-6,13H,2H2,1H3,(H,14,15)/p-1

InChI Key

CAVYPAYXEMVXMS-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)[O-]

Origin of Product

United States

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